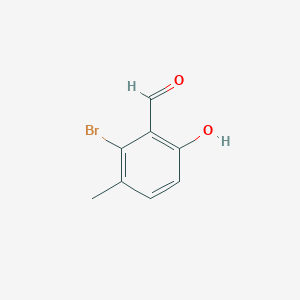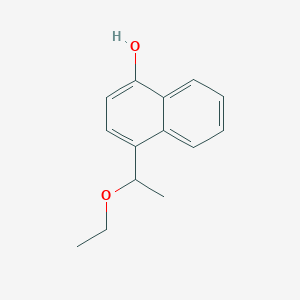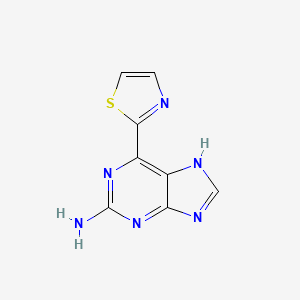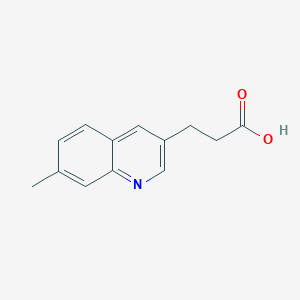![molecular formula C9H15N3OS B11889196 N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide CAS No. 117840-41-2](/img/structure/B11889196.png)
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Thia-1,4-diazaspiro[45]dec-3-en-3-yl)acetamide is a chemical compound known for its unique spirocyclic structure, which includes a sulfur atom and nitrogen atoms within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide typically involves the reaction of appropriate amines with thioglycolic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to remove water, which drives the reaction to completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic ring system.
Substitution: The acetamide group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(2-Thia-1,4-diazaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-ulcer properties.
Mecanismo De Acción
The mechanism by which N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in gastrointestinal health. The compound may inhibit certain enzymes or receptors, leading to its observed anti-ulcer activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their anti-ulcer activity.
Thiazolidin-4-one derivatives: These compounds also exhibit anti-ulcer properties and have a related structural motif.
Uniqueness
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide is unique due to its specific spirocyclic structure, which includes both sulfur and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
117840-41-2 |
|---|---|
Fórmula molecular |
C9H15N3OS |
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
N-(2-thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide |
InChI |
InChI=1S/C9H15N3OS/c1-7(13)10-8-11-9(12-14-8)5-3-2-4-6-9/h12H,2-6H2,1H3,(H,10,11,13) |
Clave InChI |
JGGVVWJXSCPGSO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2(CCCCC2)NS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11889115.png)
![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)


![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)









